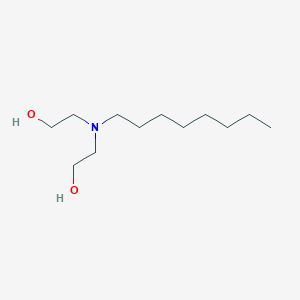
2-溴乙酰胆碱
描述
2-Bromoacetylcholine is a derivative of acetylcholine, a neurotransmitter that plays a crucial role in the cholinergic system . The bromoacetylcholine compound contains a bromine atom, which may influence its chemical properties and interactions .
Synthesis Analysis
The synthesis of bromoacetylcholine or similar compounds often involves the use of bromoacetyl chloride, which has been used in the synthesis of α,α-disubstituted thioisomünchnones . Another method involves the use of modern peptide synthesis techniques to synthesize linear peptides based on amino acid sequences of parent proteins .Chemical Reactions Analysis
Bromoacetylcholine, like other brominated compounds, may participate in various chemical reactions. For example, N-heterocyclic carbene-catalyzed [3 + 4] annulation reactions of 2-bromoenals with N-Ts hydrazones have been investigated . Another study discussed NHC-catalyzed reactions between 2-bromo-2-enals and acylhydrazones .科学研究应用
1. 乙酰胆碱受体的亲和标记
2-溴乙酰胆碱已被用作乙酰胆碱受体的亲和标记,特别是在涉及加利福尼亚刺鳐乙酰胆碱受体的研究中。它特异性地标记了受体上的还原乙酰胆碱结合位点,表明它在理解受体结合和功能方面的实用性 (Damle, McLaughlin, & Karlin, 1978)。
2. 研究细胞毒性和DNA损伤
溴乙酸酯,2-溴乙酰胆碱的水解产物,已显示出抑制神经母细胞瘤细胞生长。它产生DNA单链断裂,表明其在理解细胞毒性机制和DNA损伤方面的潜在作用 (Stratton, Ross, & Chapman, 1981)。
3. 癌症研究
在神经母细胞瘤治疗的背景下,已评估了2-溴乙酰胆碱在抑制小鼠神经母细胞瘤中的有效性,突显了其在癌症研究和治疗中的潜在应用 (Chiou, 1978)。
4. 受体相互作用研究
已研究了2-溴乙酰胆碱与乙酰胆碱受体在各种状态下的相互作用,为了解受体配体相互作用提供了见解,特别是在膜结合和纯化的乙酰胆碱受体背景下 (Moore & Raftery, 1979)。
5. 探索非神经元乙酰胆碱
已利用2-溴乙酰胆碱进行研究,以调查非神经元乙酰胆碱,在各种哺乳动物细胞中作为局部信号分子的作用,有助于理解 (Klapproth et al., 1997)。
6. 胆碱能受体映射
使用2-溴乙酰胆碱的研究有助于映射、估计和分离胆碱能受体,展示了其与这些受体的特异性和直接相互作用 (Chiou, 1974)。
7. 研究胆碱能缺陷
涉及2-溴乙酰胆碱的研究已被用于理解与神经退行性疾病(如阿尔茨海默病)相关的胆碱能缺陷,通过检查其对动物模型中学习缺陷和神经递质浓度的影响 (Froelich, Ding, & Hoyer, 1995)。
未来方向
The cholinergic system, which includes acetylcholine and its derivatives, has been receiving increasing attention in non-neuronal tissues. Research suggests that the acetylcholine system participates in modulating inflammatory responses, regulating contraction and mucus secretion of respiratory tracts, and influencing the metastasis and invasion of lung cancer . Therefore, bromoacetylcholine and similar compounds may have potential applications in these areas.
属性
IUPAC Name |
2-(2-bromoacetyl)oxyethyl-trimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrNO2/c1-9(2,3)4-5-11-7(10)6-8/h4-6H2,1-3H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLURRWZRNOJMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrNO2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937980 | |
| Record name | 2-[(Bromoacetyl)oxy]-N,N,N-trimethylethan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17139-54-7 | |
| Record name | Bromoacetylcholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17139-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Choline, bromoacetate (ester) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017139547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(Bromoacetyl)oxy]-N,N,N-trimethylethan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-](/img/structure/B98762.png)


![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)









